molecular formula C14H26N4O2 B2514765 N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 1207017-72-8

N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2514765
CAS No.: 1207017-72-8
M. Wt: 282.388
InChI Key: ZUINKUCWYUQXFS-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of cycloheptylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxalamide derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
  • N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide stands out due to its unique combination of a cycloheptyl group and a 4-methylpiperazine moiety.

Properties

IUPAC Name

N-cycloheptyl-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2/c1-17-8-10-18(11-9-17)16-14(20)13(19)15-12-6-4-2-3-5-7-12/h12H,2-11H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUINKUCWYUQXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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